molecular formula C11H22N2O B12271305 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine

1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine

Cat. No.: B12271305
M. Wt: 198.31 g/mol
InChI Key: KGFWVMSYRHWCOM-UHFFFAOYSA-N
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Description

1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C11H22N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with oxolane derivatives. One common method involves the alkylation of N-methylpiperidine with oxolan-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the oxolan-3-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(oxolan-3-yl)methyl]piperidin-4-amine: A closely related compound with similar structural features but lacking the N-methyl group.

    1-methyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine: Another similar compound with the oxolan group attached at a different position.

Uniqueness

1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N-methyl group and the oxolan-3-yl moiety provides distinct properties that can be advantageous in certain applications, such as increased stability or selectivity for specific targets.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-methyl-N-(oxolan-3-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C11H22N2O/c1-13-5-2-11(3-6-13)12-8-10-4-7-14-9-10/h10-12H,2-9H2,1H3

InChI Key

KGFWVMSYRHWCOM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCC2CCOC2

Origin of Product

United States

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